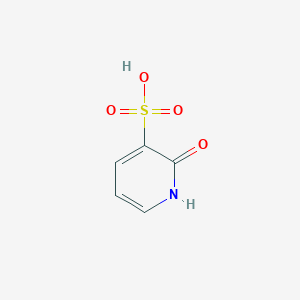

2-Hydroxypyridine-3-sulfonic acid

Descripción general

Descripción

2-Hydroxypyridine-3-sulfonic acid is a useful research compound. Its molecular formula is C5H5NO4S and its molecular weight is 175.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Hydroxypyridine-3-sulfonic acid (C₅H₅NO₃S) is an organic compound recognized for its unique structural features, including a pyridine ring substituted with hydroxyl and sulfonic acid groups. This compound exhibits a range of biological activities, making it a subject of interest in pharmaceutical and biochemical research.

- Chemical Formula : C₅H₅NO₃S

- Molecular Weight : 159.16 g/mol

- Melting Point : 210-214 °C

- Solubility : Highly soluble in water and various organic solvents

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties . Its mechanism involves disrupting bacterial cell membranes, which is critical for its effectiveness against various pathogens. Comparative studies have shown that similar compounds exhibit antimicrobial effects, suggesting that this compound may also be effective in treating infections caused by bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial | Disruption of bacterial cell membranes |

| Pyridine-3-sulfonic acid | Antimicrobial | Similar mechanism |

| 4-Hydroxypyridine-3-sulfonic acid | Potentially antimicrobial | Higher solubility enhances activity |

Enzymatic Interactions

Studies have indicated that this compound may interact with various proteins and enzymes, potentially modulating their activities. This interaction could pave the way for its use as a ligand in biochemical pathways or as a lead compound in drug design.

Case Studies and Research Findings

- Antimicrobial Screening : In a study assessing the antimicrobial potential of various pyridine derivatives, this compound was found to inhibit the growth of several bacterial strains at low concentrations, demonstrating its potency as an antimicrobial agent .

- Enzymatic Modulation : Research exploring the binding affinities of this compound with specific enzymes revealed that it could influence enzymatic activities, suggesting its role in metabolic pathways .

- Comparative Analysis : A comparative analysis with other pyridine derivatives showed that while many shared similar properties, the unique combination of functional groups in this compound enhanced its solubility and reactivity, making it a versatile candidate for further pharmacological studies .

Análisis De Reacciones Químicas

Chlorination to Sulfonyl Chloride Derivatives

This compound serves as a precursor for synthesizing reactive sulfonyl chlorides. Treatment with chlorinating agents facilitates this conversion:

| Reaction Conditions | Reagents Used | Yield | Product |

|---|---|---|---|

| 125°C, 1 hour, anhydrous conditions | PCl₅, POCl₃ | 95% | 4-Chloropyridine-3-sulfonyl chloride |

The reaction proceeds via nucleophilic displacement of the hydroxyl group by chlorine, forming a sulfonyl chloride intermediate. This product is critical for further derivatization in medicinal chemistry .

Acid-Base Reactions and Salt Formation

The sulfonic acid group (pKa ~1) demonstrates strong acidity, enabling salt formation with bases:

Example:

-

Neutralization with NaOH forms the sodium salt, enhancing water solubility for industrial applications .

-

Reaction with calcium carbonate or barium hydroxide precipitates insoluble sulfonate salts, aiding purification .

Catalytic Hydrogenation

While direct hydrogenation of the sulfonic acid group is uncommon, derivatives like N-oxides undergo reduction:

| Substrate | Catalyst | Conditions | Outcome |

|---|---|---|---|

| Pyridine-3-sulfonic acid N-oxide | Raney nickel | 80–120°C, 5 bar H₂ | Pyridine-3-sulfonic acid |

This method avoids mercury-based catalysts, addressing environmental and purity concerns in pharmaceutical synthesis .

Sulfonation and Desulfonation

-

Thermal Decomposition: Heating above 200°C in concentrated sulfuric acid can remove the sulfonic acid group, regenerating hydroxypyridine derivatives .

Nucleophilic Substitution Reactions

The sulfonyl chloride derivative reacts with nucleophiles (e.g., amines, alcohols):

Example:

-

Reaction with ammonia forms sulfonamides, valuable in drug discovery.

-

Alcohols yield sulfonate esters, used as intermediates in organic synthesis .

Complexation and Chelation

The hydroxyl and sulfonic acid groups enable metal coordination:

-

Mercury(II) sulfate catalyzes sulfonation reactions, forming transient complexes during pyridine functionalization .

-

Iron(III) or copper(II) ions induce color changes, suggesting potential sensor applications .

Hydrolysis Stability

The compound is stable in aqueous media under neutral or acidic conditions but hydrolyzes slowly in alkaline solutions:

| pH | Temperature | Stability |

|---|---|---|

| 1–7 | 25°C | >24 hours |

| 12 | 25°C | Partial decomposition |

Propiedades

IUPAC Name |

2-oxo-1H-pyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4S/c7-5-4(11(8,9)10)2-1-3-6-5/h1-3H,(H,6,7)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASRJFLYQIMFKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376474 | |

| Record name | 2-Hydroxypyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6684-45-3 | |

| Record name | 2-Hydroxypyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.